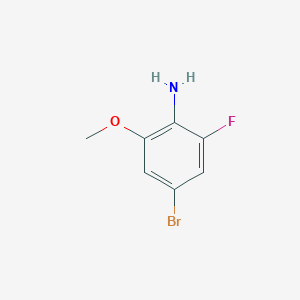

4-Bromo-2-fluoro-6-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-fluoro-6-methoxyaniline” is a chemical compound with the molecular formula C7H7BrFNO . It has a molecular weight of 220.04 .

Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-6-methoxyaniline” involves a reaction with N-Bromosuccinimide in acetonitrile at 30°C for 2 hours .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-fluoro-6-methoxyaniline” is 1S/C7H7BrFNO/c1-11-6-3-4 (8)2-5 (9)7 (6)10/h2-3H,10H2,1H3 .

Scientific Research Applications

Pharmaceutical Research: Anaplastic Lymphoma Kinase (ALK) Inhibitors

This compound is utilized as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent inhibitors of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that, when altered, can contribute to the development of cancer. Inhibitors targeting ALK can be effective in treating certain types of non-small cell lung cancer (NSCLC) and other malignancies .

Pharmaceutical Research: Rho Kinase Inhibitors

Another application in pharmaceutical research is the synthesis of chroman-3-amides as potent Rho kinase inhibitors using 4-Bromo-2-fluoro-6-methoxyaniline. Rho kinases are enzymes that play a significant role in cell motility and proliferation. Inhibitors of these kinases have therapeutic potential in treating cardiovascular diseases, glaucoma, and cancer .

Energy Materials

Similarly, this compound might be explored for its potential applications in energy materials, such as components for solar cells or batteries.

Safety and Hazards

“4-Bromo-2-fluoro-6-methoxyaniline” is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Mechanism of Action

Target of Action

This compound is often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target itself .

Mode of Action

As a building block in organic synthesis, 4-Bromo-2-fluoro-6-methoxyaniline can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present

properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWYWIXRAJDEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)